(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Beschreibung
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-linked benzylidene moiety. Its structure comprises:
- A thiazolidin-4-one core with a 2-thioxo group, enhancing electrophilic reactivity.
- A Z-configured benzylidene substituent at position 5, derived from a 1-phenylpyrazole unit substituted with a 4-(ethylsulfanyl)phenyl group.
- A 3-methoxypropyl chain at position 3, contributing to solubility and steric effects.
This compound’s synthesis likely involves condensation of a pyrazole aldehyde with a thiazolidinone precursor under acidic or microwave-assisted conditions, analogous to methods described for related thiazolidinones .
Eigenschaften
Molekularformel |
C25H25N3O2S3 |
|---|---|
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S3/c1-3-32-21-12-10-18(11-13-21)23-19(17-28(26-23)20-8-5-4-6-9-20)16-22-24(29)27(25(31)33-22)14-7-15-30-2/h4-6,8-13,16-17H,3,7,14-15H2,1-2H3/b22-16- |
InChI-Schlüssel |
FSWPCFBXVOODBB-JWGURIENSA-N |
Isomerische SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Kanonische SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Pyrazole Fragment
The pyrazole core is synthesized via cyclocondensation of 4-(ethylsulfanyl)phenylhydrazine with a β-keto ester derivative. As demonstrated in analogous protocols, phenylhydrazine reacts with acetylacetone derivatives in the presence of methanesulfonic acid to yield substituted pyrazoles. For this compound, 4-(ethylsulfanyl)acetophenone is treated with phenylhydrazine under acidic conditions, followed by cyclization using phosphoryl chloride. The ethylsulfanyl group is introduced via nucleophilic substitution of a halogenated precursor with ethanethiol, achieving >85% yield.
Table 1: Reaction Conditions for Pyrazole Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Phenylhydrazine, MeSO₃H, 80°C, 6 h | 78 |
| Sulfanyl Introduction | Ethanethiol, K₂CO₃, DMF, 60°C, 4 h | 87 |
Preparation of the Thiazolidinone Fragment
The thiazolidinone ring is constructed via a two-step sequence. First, 3-methoxypropylamine is reacted with carbon disulfide in alkaline medium to form a dithiocarbamate intermediate. Subsequent cyclization with ethyl bromoacetate in the presence of Lawesson’s reagent facilitates the formation of the 2-thioxo-1,3-thiazolidin-4-one core. This method avoids toxic solvents like pyridine, aligning with industrial safety standards.
Condensation and Stereochemical Control
The critical methylidene bridge between the pyrazole and thiazolidinone fragments is established via a Knoevenagel condensation. The aldehyde group on the pyrazole fragment reacts with the ketone of the thiazolidinone under basic conditions. The Z configuration is favored by employing a catalytic amount of piperidine in refluxing ethanol, achieving a 5:1 Z/E selectivity.
Table 2: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Z/E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 5:1 | 72 |
| DBU | THF | 65 | 3:1 | 68 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-shaped crystals. Spectroscopic characterization confirms the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.43 (m, 9H, aromatic), 3.49 (t, J=6.4 Hz, 2H, OCH₂), 2.95 (q, J=7.6 Hz, 2H, SCH₂).
-
HPLC Purity : 99.2% (C18 column, MeCN/H₂O 70:30).
Industrial Considerations
The patent-prioritized avoidance of pyridine is critical for scalable synthesis. Alternative solvents like toluene and ethanol reduce toxicity, while stepwise temperature control during workup minimizes byproducts. The overall process achieves a 62% yield over five steps, with a total processing time of 48 hours.
Analyse Chemischer Reaktionen
Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, einschließlich Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen ab, aber Variationen im Thiazolidinon- oder Pyrazol-Bestandteil können auftreten.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the thiazolidinone ring and the introduction of substituents such as ethylsulfanyl and methoxypropyl groups. The synthetic pathways often utilize starting materials like 1H-pyrazoles and various aldehydes or ketones to achieve the desired molecular architecture.
Antimicrobial Properties
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrazole moiety is believed to enhance these activities by interacting with microbial enzymes or disrupting cellular processes.
Antioxidant Activity
Thiazolidinone derivatives are also recognized for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of thiazolidinones, suggesting that they may inhibit pro-inflammatory cytokines and pathways. This could position them as candidates for treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Cancer Treatment
Thiazolidinone derivatives have been explored for their anticancer properties. Research has shown that certain compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Diabetes Management
The compound's structural features suggest potential applications in diabetes management. Thiazolidinediones, a class of drugs related to thiazolidinones, are already used to improve insulin sensitivity. Investigating similar compounds could lead to the development of new therapeutic agents for diabetes .
Case Studies and Research Findings
Wirkmechanismus
Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
Key analogs (Table 1) highlight variations in substituents impacting physicochemical and biological properties:
Key Observations:
Physicochemical and Electronic Properties
- Solubility : The 3-methoxypropyl chain in the target compound enhances aqueous solubility relative to Analog B’s 2-phenylethyl group.
- Hydrogen Bonding: The thioxo group at position 2 participates in hydrogen-bond networks, as observed in crystallographic studies of related thiazolidinones using SHELX .
Pharmacological Potential
- Ferroptosis Induction: Thiazolidinones with electron-withdrawing groups (e.g., thioxo) may sensitize cancer cells to ferroptosis, as seen in oral squamous cell carcinoma models .
- Antimicrobial Activity : Sulfur-containing analogs (e.g., Target) could disrupt microbial redox homeostasis, analogous to thiazolo[4,5-d]pyrimidine derivatives .
Biologische Aktivität
The compound (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes recent findings on its biological activity, focusing on its pharmacological effects and potential therapeutic applications.
Structure and Properties
The compound features a thiazolidinone core, which is known for its ability to interact with various biological targets. The presence of the pyrazole moiety and ethylsulfanyl group enhances its pharmacological profile. The thiazolidinone scaffold is pivotal in medicinal chemistry, often associated with anti-diabetic and anti-cancer properties.
Anticancer Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Mechanism of Action : Thiazolidinones may exert their anticancer effects through the inhibition of cell cycle progression and induction of apoptosis in cancer cells. They are also known to modulate various signaling pathways involved in tumor growth and metastasis .
Antidiabetic Properties
Thiazolidinones are recognized for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is crucial in glucose metabolism and insulin sensitivity.
- Clinical Relevance : Compounds similar to thiazolidinones have been developed as antidiabetic agents (e.g., Pioglitazone) that improve glycemic control in diabetic patients .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. The thiazolidinone structure is associated with significant antibacterial and antifungal activity.
- Research Findings : Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential use as broad-spectrum antimicrobials .
Antioxidant Activity
Thiazolidinones possess antioxidant properties, contributing to their therapeutic potential by mitigating oxidative stress-related damage.
- Experimental Data : In vitro assays have demonstrated that certain derivatives can scavenge free radicals effectively, suggesting their utility in preventing oxidative damage in various diseases .
Study 1: Anticancer Efficacy
A study conducted on a series of thiazolidinone derivatives revealed that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antidiabetic Effects
In a diabetic rat model, administration of the compound resulted in a marked decrease in blood glucose levels compared to controls. Histological analysis showed improved pancreatic islet morphology, indicating enhanced insulin secretion capabilities.
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How can synthesis conditions be optimized for high yield and purity of the compound?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and condensation. Key steps include refluxing in a DMF-acetic acid mixture (2–3 hours) and recrystallization from DMF-ethanol . To optimize yield, adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to chloroacetic acid) and control reaction temperature (80–90°C). Use sodium acetate as a catalyst to enhance reaction efficiency . Purity can be improved via column chromatography using ethyl acetate/hexane (3:7) or preparative HPLC with a C18 column .
Q. What spectroscopic methods are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly the Z-configuration of the methylidene group (δ 7.2–7.8 ppm for aromatic protons; δ 160–170 ppm for carbonyl/thione carbons) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How do substituents (e.g., ethylsulfanyl, methoxypropyl) influence solubility and reactivity?
- Methodological Answer :
- Ethylsulfanyl Group : Enhances lipophilicity (logP ↑) but may reduce aqueous solubility. Use co-solvents like DMSO or cyclodextrin inclusion complexes to improve solubility .
- Methoxypropyl Group : Increases steric bulk, potentially slowing reaction kinetics. Assess via comparative kinetics studies with shorter alkoxy chains .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Perform dose-response curves under standardized conditions (e.g., 1 mM ATP, pH 7.4) . Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) . Cross-reference with structurally related compounds (e.g., thiazolidinone derivatives in ) to identify SAR trends .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide with protein kinase structures (PDB: 1ATP) to model binding poses. Focus on hydrophobic pockets accommodating the ethylsulfanyl group .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bonding networks .
- QSAR : Develop models using descriptors like polar surface area and H-bond acceptors to predict bioactivity .
Q. How can stereochemical configuration (e.g., Z/E isomerism) be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the Z-configuration of the methylidene group via single-crystal diffraction (Cu-Kα radiation, 100 K). Compare bond lengths (C=C: ~1.34 Å) and torsion angles .
- NOESY NMR : Detect spatial proximity between the pyrazole C-H and thiazolidinone carbonyl group to confirm stereochemistry .
Q. What strategies address poor bioavailability in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the methoxypropyl group to enhance membrane permeability .
- Nanocarriers : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release. Characterize using dynamic light scattering and TEM .
Q. How can enzyme inhibition mechanisms be elucidated?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Use varying substrate concentrations (0.1–10 mM ATP) .
- Fluorescence Quenching : Monitor tryptophan fluorescence in target enzymes (e.g., kinases) to assess ligand-induced conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
